Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate
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Overview
Description
Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate is an organic compound characterized by its unique structure, which includes two 4-chlorobenzyl groups attached to a central oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion deprotonates the ethyl acetoacetate, making it a nucleophile that attacks the electrophilic carbon in the 4-chlorobenzyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorobenzyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is largely influenced by the presence of the chlorobenzyl groups and the central oxobutanoate moiety, which can participate in a range of chemical transformations. These interactions can affect biological pathways and processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate can be compared to other compounds with similar structures, such as:
1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide, DDT shares the chlorobenzyl groups but differs in its overall structure and applications.
2,2-bis(4-chlorophenyl)acetic acid: This compound is a metabolite of DDT and has similar chemical properties but different biological activities.
Properties
IUPAC Name |
ethyl 2,2-bis[(4-chlorophenyl)methyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2O3/c1-3-25-19(24)20(14(2)23,12-15-4-8-17(21)9-5-15)13-16-6-10-18(22)11-7-16/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHXSJXOBJPUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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